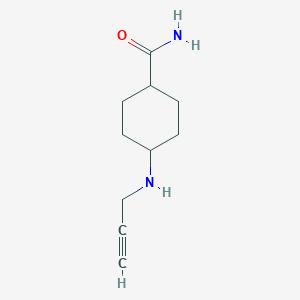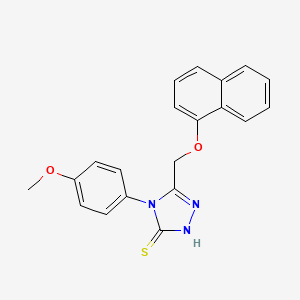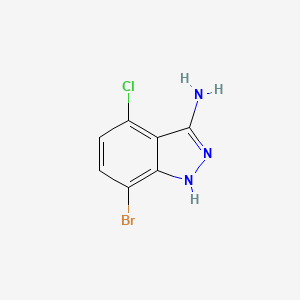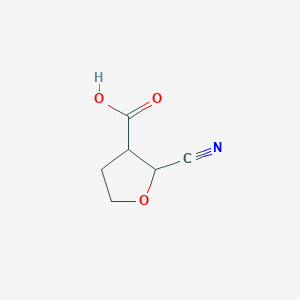![molecular formula C19H14N2O2 B11765047 2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione CAS No. 91680-07-8](/img/structure/B11765047.png)
2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a pyrroloquinoline core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione typically involves multi-step reactions. One common method includes the Cu-catalyzed decarboxylative annulation of N-phenylglycines and maleimides . This reaction is carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the Cu-catalyzed decarboxylative annulation suggests its potential for industrial applications. The use of readily available starting materials and catalysts makes this method viable for large-scale production.
化学反応の分析
Types of Reactions: 2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The benzyl and methyl groups can undergo substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products:
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Similar Compounds:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent biological activities, particularly as FGFR inhibitors.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity, these compounds share similar structural features and biological activities.
Uniqueness: this compound stands out due to its unique combination of benzyl and methyl groups, which enhance its chemical reactivity and biological activity. Its ability to inhibit multiple targets makes it a versatile compound in medicinal chemistry.
特性
| 91680-07-8 | |
分子式 |
C19H14N2O2 |
分子量 |
302.3 g/mol |
IUPAC名 |
2-benzyl-4-methylpyrrolo[3,4-c]quinoline-1,3-dione |
InChI |
InChI=1S/C19H14N2O2/c1-12-16-17(14-9-5-6-10-15(14)20-12)19(23)21(18(16)22)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChIキー |
PVYJSGKVLKXOLT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B11764966.png)


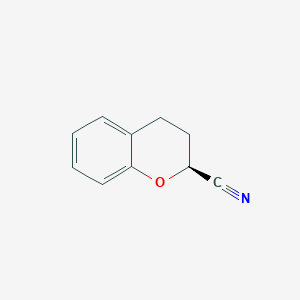
![[1,4'-Bipiperidin]-3-one](/img/structure/B11764999.png)
![Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11765000.png)
![Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11765002.png)
![ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11765003.png)
